N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15312056
InChI: InChI=1S/C24H20N2O5S/c1-2-26(18-8-4-3-5-9-18)32(29,30)19-14-12-17(13-15-19)25-24(28)23-16-21(27)20-10-6-7-11-22(20)31-23/h3-16H,2H2,1H3,(H,25,28)
SMILES:
Molecular Formula: C24H20N2O5S
Molecular Weight: 448.5 g/mol

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15312056

Molecular Formula: C24H20N2O5S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C24H20N2O5S
Molecular Weight 448.5 g/mol
IUPAC Name N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C24H20N2O5S/c1-2-26(18-8-4-3-5-9-18)32(29,30)19-14-12-17(13-15-19)25-24(28)23-16-21(27)20-10-6-7-11-22(20)31-23/h3-16H,2H2,1H3,(H,25,28)
Standard InChI Key BYAGNCQBQKVKRT-UHFFFAOYSA-N
Canonical SMILES CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Introduction

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. This compound features a chromene backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, along with a sulfamoyl group and an ethyl phenyl substituent.

Synthesis

The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. While specific synthetic routes for this compound may not be widely published, analogous compounds suggest the need for careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Biological Activities

Compounds with similar structures to N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide have been reported to possess anti-inflammatory, antibacterial, and anticancer properties. The presence of the sulfamoyl group is often associated with enhanced biological interactions, potentially leading to inhibition of specific enzymes or receptors relevant to disease pathways.

Potential Applications

This compound has potential applications in various fields, particularly in medicinal chemistry. Its unique combination of a chromene core with a sulfamoyl side chain may enhance its solubility and biological activity compared to other similar compounds.

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-{4-(aminosulfonyl)phenyl}-2-(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetamideC20H24N4O2SAnticancer
2-(1-Oxo-2(1H)-phthalazinyl)ethyl[(4-methylphenyl)sulfonyl]carbamateC18H17N3O5SAntimicrobial
N-{4-(dimethylaminophenyl)}-2-(3-ethyl-5,6-dimethyl)thieno[2,3-d]pyrimidinC20H24N4O2SAntiviral

These compounds share similarities in their sulfonamide or sulfamoyl groups, which contribute to their biological activities.

Future Research Directions

Further studies are required to quantify the biological activity of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide and to elucidate specific pathways affected by this compound. Molecular docking studies and in vitro assays could provide valuable insights into its potential therapeutic applications.

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